Ocinaplon

Beschreibung

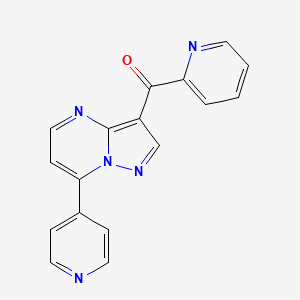

pyrazolo[1,5-a]-pyrimidine that exhibits an anxioselective profile in both preclinical procedures and in patients with generalized anxiety disorder; GABA(A) receptor modulator & Anti-Anxiety Agent

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBUOFGHPMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242362 | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96604-21-6 | |

| Record name | Ocinaplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocinaplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocinaplon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCINAPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ocinaplon: A Technical Guide to a Pyrazolopyrimidine Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a novel pyrazolopyrimidine anxiolytic agent that has demonstrated a unique "anxioselective" profile, distinguishing it from traditional benzodiazepines.[1][2][3] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on quantitative data and experimental methodologies. The development of this compound was discontinued due to liver complications in a Phase III trial participant.

Mechanism of Action

This compound exerts its anxiolytic effects by enhancing the function of GABAA receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission. Unlike benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors, this compound exhibits a degree of subtype selectivity. The anxiolytic effects of benzodiazepines are thought to be mediated by the α2 and/or α3 subunits of the GABAA receptor, while sedation is associated with the α1 subunit. This compound's anxioselective profile is attributed to its differential modulation of these receptor subtypes.

GABAergic Signaling Pathway Modulated by this compound

The following diagram illustrates the GABAergic synapse and the modulatory role of this compound.

Pharmacodynamics

This compound's interaction with the GABAA receptor has been characterized through various in vitro and in vivo studies.

In Vitro Receptor Binding and Function

This compound is a low-affinity ligand at the benzodiazepine binding site of the GABAA receptor. Its potency and efficacy in potentiating GABA-stimulated chloride currents vary with the subunit composition of the receptor, demonstrating its subtype selectivity.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Assay | Preparation | Parameter | Value | Reference |

| [3H]flunitrazepam Binding | Rat Cerebellum Membranes | IC50 | 1.2 µM | |

| [3H]flunitrazepam Binding | Rat Cortex Membranes | IC50 | 3.8 µM | |

| GABA-gated Currents | Recombinant Human GABAA Receptors (α1β2γ2) | Relative Efficacy (vs. Diazepam) | ~85% | |

| GABA-gated Currents | Recombinant Human GABAA Receptors (α2β2γ2) | Relative Efficacy (vs. Diazepam) | ~50% | |

| GABA-gated Currents | Recombinant Human GABAA Receptors (α3β2γ2) | Relative Efficacy (vs. Diazepam) | ~50% | |

| GABA-gated Currents | Recombinant Human GABAA Receptors (α5β2γ2) | Relative Efficacy (vs. Diazepam) | ~25% |

Preclinical In Vivo Efficacy

Preclinical studies in rodents and primates have demonstrated this compound's anxiolytic-like effects at doses significantly lower than those causing sedation, ataxia, or muscle relaxation.

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Test | Parameter | This compound | Diazepam | Reference |

| Rat | Vogel "Thirsty Rat" Conflict Test | Minimum Effective Dose (MED) | 3.1 mg/kg (oral) | 3.1 mg/kg (oral) | |

| Rat | Pentylenetetrazole-induced Convulsions | ED50 | 9.6 mg/kg (oral) | 7.5 mg/kg (oral) | |

| Squirrel Monkey | Punished Responding | Minimum Effective Dose (MED) | 4 mg/kg (oral) | 0.5 mg/kg (oral) |

Pharmacokinetics

This compound is rapidly absorbed after oral administration. It is extensively metabolized, with its major metabolite in rats identified as DOV 315,090, a 4'-N' oxide, which also possesses modulatory activity at GABAA receptors.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single 90 mg Oral Dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.1 h | |

| t1/2 (Elimination Half-life) | 0.8 h |

Table 4: Pharmacokinetic Parameters of this compound and its Metabolite DOV 315,090 in Rats (5 mg/kg oral administration)

| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| This compound | ~1.5 | ~0.5 | ~2.5 | |

| DOV 315,090 | ~0.6 | ~1.0 | ~3.0 |

Clinical Efficacy

Clinical trials have evaluated the efficacy and safety of this compound in patients with Generalized Anxiety Disorder (GAD).

Phase II and III Clinical Trials

In a double-blind, placebo-controlled study, this compound demonstrated a statistically significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Scale (HAM-A). Notably, the incidence of benzodiazepine-like side effects, such as sedation and dizziness, did not differ from placebo.

Table 5: Clinical Efficacy of this compound in Generalized Anxiety Disorder (GAD)

| Study | Duration | Treatment Groups | Primary Outcome | Result | Reference |

| Phase II | 2 weeks | This compound (180 mg/day), this compound (240 mg/day), Placebo | Change from baseline in HAM-A score | Statistically significant reduction in HAM-A scores for both this compound groups compared to placebo (P = 0.007) | |

| Phase II | 4 weeks | This compound (90 mg t.i.d.), Placebo | Change from baseline in HAM-A score | This compound showed significantly greater improvement in HAM-A scores compared to placebo (P = 0.009) from week 1 onwards |

Experimental Protocols

Vogel "Thirsty Rat" Conflict Test

This is a classic preclinical model for screening anxiolytic drugs. The protocol is designed to create a conflict between the motivation to drink and the fear of punishment.

Methodology:

-

Animal Preparation: Male rats are typically used and are water-deprived for a specified period (e.g., 48 hours) to motivate drinking behavior.

-

Drug Administration: this compound or a vehicle control is administered orally, typically 60 minutes before the test.

-

Test Procedure: The rat is placed in a test chamber equipped with a drinking spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor or the spout.

-

Data Collection: The number of licks and the number of shocks received during a fixed test period (e.g., 3-5 minutes) are recorded. Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle group.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This electrophysiological technique is used to study the function of ion channels, such as the GABAA receptor, expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

-

cRNA Injection: cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) are microinjected into the oocytes.

-

Incubation: The injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

GABA, alone or in combination with this compound, is applied to the oocyte, and the resulting chloride currents are measured.

-

Synthesis of this compound

The synthesis of this compound involves the condensation of two key intermediates.

A key step in the synthesis is the condensation of an "enamide" intermediate, formed from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMFDMA), with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone.

Conclusion

This compound is a pyrazolopyrimidine anxiolytic that demonstrates a promising anxioselective profile by acting as a subtype-selective positive allosteric modulator of the GABAA receptor. Preclinical and clinical data support its efficacy in reducing anxiety without the prominent sedative effects associated with traditional benzodiazepines. Although its clinical development was halted, the study of this compound provides valuable insights into the development of novel anxiolytic agents targeting the GABAergic system. This technical guide has summarized the key data and methodologies related to this compound, serving as a resource for researchers in the field of neuroscience and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Expression of recombinant GABAA receptors and two-electrode voltage-clamp recordings from Xenopus oocytes [bio-protocol.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Two-electrode voltage-clamp technique [bio-protocol.org]

Ocinaplon: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocinaplon is a pyrazolopyrimidine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It was investigated for its anxiolytic properties and showed promise in preclinical and early clinical studies for the treatment of Generalized Anxiety Disorder (GAD). This compound demonstrated a degree of selectivity for different GABA-A receptor subtypes, suggesting a potential for a favorable side-effect profile compared to non-selective benzodiazepines. However, its clinical development was halted due to concerns about liver toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical findings related to this compound.

Discovery and Development

This compound, also known as DOV 273,547, emerged from research programs aimed at developing novel anxiolytics with improved safety profiles over existing benzodiazepines. The development of this compound was discontinued after a serious adverse event involving liver complications was observed in a Phase III clinical trial subject.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of an enamine intermediate followed by a condensation reaction to form the final pyrazolopyrimidine core.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Enamine Intermediate)

A mixture of 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is refluxed for several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the excess DMF-DMA is removed under reduced pressure. The resulting crude enamine can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the desired product as a solid.[3]

Step 2: Synthesis of this compound

The enamine intermediate, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, is condensed with (3-Amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone. This reaction is typically carried out in a suitable solvent, such as acetic acid, and heated to reflux.[1] The final product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Mechanism of Action

This compound is a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[4] It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA and leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces anxiolytic effects.

This compound exhibits a degree of selectivity for different GABA-A receptor subtypes. It is a low-potency partial agonist at various α subunit-containing receptors. This subtype selectivity was hypothesized to contribute to its anxiolytic effects with a reduced incidence of sedation and other side effects commonly associated with non-selective benzodiazepines.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to GABA-A receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from rat cerebellum and cortex, regions known to have different densities of GABA-A receptor subtypes.

-

Radioligand: [3H]flunitrazepam, a high-affinity benzodiazepine site ligand, is used as the radioligand.

-

Assay: Membranes are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined.

In Vivo Efficacy - Vogel Conflict Test

Objective: To assess the anxiolytic-like effects of this compound in rats.

Methodology:

-

Animals: Water-deprived male rats are used.

-

Apparatus: A test chamber equipped with a drinking spout connected to a shock generator.

-

Procedure: After a period of training to drink from the spout, a mild electric shock is delivered after a predetermined number of licks.

-

Drug Administration: this compound or a vehicle control is administered orally prior to the test session.

-

Measurement: The number of shocks received during the test session is recorded. An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect.

-

Data Analysis: The minimum effective dose (MED) that produces a significant increase in the number of shocks compared to the vehicle group is determined.

Quantitative Data

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Value | Receptor/Tissue | Reference |

| IC50 ([3H]flunitrazepam binding) | |||

| 1.2 µM | Rat Cerebellum | ||

| 3.8 µM | Rat Cortex | ||

| Relative Efficacy (vs. Diazepam) | |||

| 0.8 | α1β2γ2 | ||

| 0.5 | α2β2γ2 | ||

| 0.5 | α3β2γ2 | ||

| 0.3 | α5β2γ2 |

Table 2: Preclinical In Vivo Efficacy of this compound

| Test | Species | Minimum Effective Dose (MED) | Reference |

| Vogel Conflict Test | Rat | 3.1 mg/kg (oral) | |

| Pentylenetetrazole-induced convulsions | Rat | ED50 = 9.6 mg/kg (oral) |

Table 3: Clinical Efficacy of this compound in Generalized Anxiety Disorder

| Study | Treatment Group | N | Mean Improvement in HAM-A Score | p-value vs. Placebo | Reference |

| 4-Week, Double-Blind, Placebo-Controlled Trial | This compound (90 mg t.i.d.) | 31 | 14.2 | 0.009 | |

| Placebo | 29 | 6.3 | - |

Conclusion

This compound represented a promising approach to the development of anxiolytics with a potentially improved side-effect profile due to its partial agonist activity and modest selectivity for certain GABA-A receptor subtypes. Preclinical studies demonstrated its anxiolytic-like efficacy at doses that did not produce significant sedation or motor impairment. Early clinical trials in patients with GAD also showed positive results. However, the emergence of liver toxicity in a late-stage clinical trial led to the discontinuation of its development. The story of this compound underscores the challenges in drug development, particularly the translation of promising preclinical and early clinical data into a safe and effective therapeutic. Despite its ultimate failure, the research on this compound has contributed to a better understanding of the pharmacology of GABA-A receptors and the potential for developing subtype-selective modulators for the treatment of anxiety disorders.

References

Anxioselective Properties of Ocinaplon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anxioselective properties of Ocinaplon, a pyrazolo[1,5-a]-pyrimidine derivative. This compound has demonstrated a unique pharmacological profile, exhibiting robust anxiolytic effects comparable to classical benzodiazepines but with a significantly wider therapeutic window, thereby minimizing sedative, ataxic, and myorelaxant side effects at therapeutic doses.[1][2] This document details the mechanism of action, preclinical pharmacology, and clinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.

Core Mechanism of Action: Allosteric Modulation of GABA-A Receptors

This compound exerts its anxiolytic effects through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][3] Like benzodiazepines, this compound binds to the benzodiazepine (BZ) site on the GABA-A receptor complex, enhancing the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which manifests as anxiolysis. The anxiolytic action of this compound can be blocked by the BZ-site antagonist flumazenil, confirming its mechanism of action at the GABA-A receptor.

While the sedative effects of classical benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit, the anxiolytic effects are largely attributed to their interaction with α2 and α3 subunit-containing receptors. This compound exhibits a modest selectivity for GABA-A receptors containing the α1 subunit in radioligand binding studies. However, its functional efficacy varies across different receptor subtypes, and it acts as a partial agonist at α2, α3, and α5-containing receptors relative to diazepam. This complex interaction with multiple GABA-A receptor isoforms is believed to underlie its anxioselective profile.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's binding affinity, preclinical efficacy, and clinical outcomes.

Table 1: In Vitro GABA-A Receptor Binding Affinity

| Compound | Tissue | IC50 (μM) | Reference |

| This compound | Rat Cerebellum | 1.2 | |

| This compound | Rat Cortex | 3.8 | |

| This compound | Recombinant | >5 | |

| Diazepam | - | - |

IC50: The half maximal inhibitory concentration.

Table 2: Preclinical Efficacy in Animal Models

| Test | Species | This compound MED (mg/kg, p.o.) | Diazepam MED (mg/kg, p.o.) | Reference |

| Vogel Conflict Test | Rat | 3.1 | 3.1 | |

| Punished Responding | Monkey | 4.0 | 0.5 | |

| Antipentylenetetrazole | Rat | 9.6 (ED50) | 7.5 (ED50) |

MED: Minimum Effective Dose; ED50: The dose that produces a therapeutic effect in 50% of the population; p.o.: oral administration.

Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)

| Study Duration | This compound Dose (mg/day) | Change in HAM-A Score (this compound) | Change in HAM-A Score (Placebo) | P-value vs. Placebo | Reference |

| 2 weeks | 180-240 | -14.1 to -15.3 | -9.7 | <0.007 | |

| 4 weeks | 270 (90 t.i.d) | -14.2 | -6.3 | 0.009 |

HAM-A: Hamilton Anxiety Rating Scale; t.i.d.: three times a day.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the anxioselective properties of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for GABA-A receptors.

Methodology:

-

Tissue Preparation: Whole rat brains (cortex and cerebellum) are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membranes.

-

Incubation: Aliquots of the membrane preparation are incubated with a radiolabeled ligand, such as [3H]flunitrazepam, and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Preclinical Anxiety Models: The Vogel Conflict Test

Objective: To assess the anxiolytic-like effects of this compound in rats.

Methodology:

-

Apparatus: A standard operant conditioning chamber equipped with a drinking tube and a grid floor for delivering mild electric shocks.

-

Procedure:

-

Water-deprived rats are placed in the chamber and trained to drink from the tube.

-

During the test session, every 20th lick is paired with a brief, mild foot shock.

-

The number of shocks received (punished responding) is recorded over a set period.

-

-

Drug Administration: this compound or a vehicle control is administered orally at various doses prior to the test session.

-

Data Analysis: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group indicates an anxiolytic effect. The minimum effective dose (MED) is determined as the lowest dose that produces a statistically significant increase in punished responding.

Experimental Workflow for Preclinical Anxiolytic Testing

Clinical Trials in Generalized Anxiety Disorder (GAD)

Objective: To evaluate the efficacy and safety of this compound in patients with GAD.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Male and female outpatients meeting the DSM-IV criteria for GAD with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥20.

-

Treatment: Patients are randomly assigned to receive either this compound (at varying doses) or a placebo for a specified duration (e.g., 2-4 weeks).

-

Efficacy Measures: The primary outcome measure is the change in the total HAM-A score from baseline to the end of the study. Secondary measures may include the Clinical Global Impression (CGI) scale and patient self-rating scales.

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

-

Data Analysis: Statistical analyses, such as Analysis of Covariance (ANCOVA), are used to compare the change in HAM-A scores between the this compound and placebo groups.

Anxioselective Profile: Efficacy Without Sedation

A key feature of this compound is its anxioselective profile, meaning it produces significant anxiolysis at doses that do not cause the sedative, ataxic, or muscle-relaxant side effects commonly associated with benzodiazepines. In preclinical studies, this compound produced muscle relaxation, ataxia, and sedation in rats only at doses more than 25-fold higher than its minimum effective anxiolytic dose in the Vogel conflict test. This separation of anxiolytic and sedative effects was also observed in non-human primates.

Clinical trials in patients with GAD have corroborated these preclinical findings. This compound demonstrated significant reductions in anxiety symptoms, as measured by the HAM-A scale, with an incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) that was not different from placebo. This clinical profile suggests that this compound could offer a safer alternative for the treatment of anxiety disorders.

Logical Relationship of Anxioselectivity

References

Ocinaplon's Interaction with the Benzodiazepine Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolo[1,5-a]-pyrimidine derivative that has demonstrated anxiolytic properties with a reduced side-effect profile compared to classical benzodiazepines.[1][2] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. It includes quantitative data on its binding affinity and functional efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Positive Allosteric Modulation

This compound exerts its effects as a positive allosteric modulator (PAM) of the GABAA receptor.[3][4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1]

This compound binds to the benzodiazepine binding site, which is distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The anxiolytic effects of this compound are blocked by the benzodiazepine antagonist flumazenil, confirming its mechanism of action at this specific site.

The GABAA Receptor and the Benzodiazepine Binding Site

The GABAA receptor is a pentameric protein complex typically composed of two α, two β, and one γ subunit. The benzodiazepine binding site is located at the interface between the α and γ subunits. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological properties of benzodiazepine-site ligands. It is hypothesized that the anxiolytic effects of these compounds are primarily mediated by their action on α2- and α3-containing receptors, while sedative and hypnotic effects are associated with α1-containing receptors.

Figure 1: Schematic of the GABAA Receptor with Ligand Binding Sites.

Quantitative Data

The following tables summarize the quantitative data on this compound's binding affinity and functional efficacy at the benzodiazepine binding site of various GABAA receptor subtypes.

Binding Affinity of this compound for Native GABAA Receptors

The binding affinity of this compound was assessed using radioligand binding assays with [3H]flunitrazepam on native GABAA receptors from rat brain tissue.

| Tissue | Receptor Subtype Enriched | IC50 (μM) |

| Cerebellum | α1-containing | 1.2 |

| Cortex | α2/α3-containing | 3.8 |

| Data from Lippa et al., 2005 |

Potency and Efficacy of this compound at Recombinant Human GABAA Receptors

The potency (EC50) and efficacy (Emax) of this compound were determined by its ability to potentiate GABA-stimulated chloride currents in Xenopus oocytes expressing different recombinant human GABAA receptor isoforms.

| Receptor Subtype | This compound EC50 (μM) | This compound Emax (% of Diazepam) |

| α1β2γ2 | 1.0 | 85 |

| α2β2γ2 | 9.12 | 139 |

| α3β2γ2 | 8.01 | 181 |

| α5β2γ2 | >30 | 30 |

| α1β2γ3 | 1.0 | 60 |

| α2β2γ3 | 3.0 | 40 |

| α3β2γ3 | 3.0 | 25 |

| α5β2γ3 | 10.0 | 30 |

| Data from Lippa et al., 2005 and Berezhnoy et al., 2008 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's interaction with the benzodiazepine binding site.

Radioligand Binding Assay

This assay measures the affinity of this compound for the benzodiazepine binding site by assessing its ability to displace a radiolabeled ligand, [3H]flunitrazepam.

Materials:

-

Rat brain tissue (cerebellum and cortex)

-

[3H]flunitrazepam

-

This compound

-

Diazepam (for non-specific binding)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebellum or cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled diazepam.

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the potentiation of GABA-evoked currents by this compound in Xenopus oocytes expressing specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired GABAA receptor subunits (α, β, γ)

-

GABA

-

This compound

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Recording electrodes (filled with KCl)

-

Recording chamber

-

Data acquisition system

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Microinject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a low concentration of GABA (EC5-10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each this compound concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Figure 3: Experimental Workflow for Two-Electrode Voltage Clamp.

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABAA receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

Figure 4: this compound's Signaling Pathway at the GABAA Receptor.

Conclusion

This compound's interaction with the benzodiazepine binding site of the GABAA receptor is characterized by its role as a positive allosteric modulator. Its distinct profile of potency and efficacy across different α-subunit-containing receptor subtypes likely contributes to its anxioselective properties. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel GABAA receptor modulators. This in-depth understanding is crucial for the rational design and development of next-generation therapeutics for anxiety and related disorders.

References

Ocinaplon: A Technical Overview of its Chemical Structure and Pharmacological Properties

Ocinaplon is an anxiolytic agent belonging to the pyrazolopyrimidine class of compounds.[1] It has demonstrated a pharmacological profile similar to benzodiazepines, exhibiting significant anxiolytic effects with a comparatively lower incidence of sedative and amnestic side effects.[1] This document provides a detailed examination of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.

Chemical Structure and Identification

This compound is chemically identified as pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone.[1][2][3] Its structure is characterized by a pyrazolopyrimidine core, which is a key feature of this class of GABA-A receptor modulators.

| Identifier | Value |

| IUPAC Name | pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |

| SMILES | C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 |

| InChI | InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H |

| InChIKey | OQJFBUOFGHPMSR-UHFFFAOYSA-N |

| CAS Number | 96604-21-6 |

| Molecular Formula | C17H11N5O |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 301.30 g/mol | PubChem |

| State | Solid | DrugBank Online |

| Water Solubility | 0.0833 mg/mL | ALOGPS (Predicted) |

| logP | 1.66 | ALOGPS (Predicted) |

| pKa (Strongest Basic) | 4.5 | Chemaxon (Predicted) |

| Hydrogen Bond Donor Count | 0 | PharmaCompass |

| Hydrogen Bond Acceptor Count | 5 | PharmaCompass |

| Rotatable Bond Count | 3 | PharmaCompass |

| Polar Surface Area | 73.04 Ų | Chemaxon (Predicted) |

Pharmacological Properties and Mechanism of Action

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. Unlike benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, this compound exhibits a degree of subtype selectivity.

GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. This compound enhances the effect of GABA by binding to an allosteric site on the receptor, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.

Pharmacodynamic Effects

Preclinical studies have demonstrated that this compound produces anxiolytic effects at doses significantly lower than those causing sedation, muscle relaxation, or ataxia. In a "thirsty rat" conflict procedure, the minimum effective dose of this compound for anxiolytic activity was found to be 3.1 mg/kg, which is comparable to that of diazepam. However, the doses required to produce sedative-hypnotic effects were substantially higher for this compound compared to diazepam.

| Effect | This compound (ED50, mg/kg) | Diazepam (ED50, mg/kg) |

| Motor Activity Decrease | 81.7 | 17.5 |

| Inclined Screen (Muscle Relaxation) | 172.2 | 15.5 |

| Rod Walking (Ataxia) | 92 | 13.8 |

Data from Lippa et al., 2005

Experimental Protocols

The characterization of this compound's pharmacological profile has involved a variety of in vitro and in vivo experimental models. The following are generalized descriptions of the key experimental methodologies employed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to GABA-A receptors.

General Methodology:

-

Tissue Preparation: Membranes are prepared from specific brain regions (e.g., cerebellum, cortex) of rodents, which are known to express different populations of GABA-A receptor subtypes.

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site on the GABA-A receptor (e.g., [3H]flunitrazepam).

-

Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Electrophysiological Recordings in Xenopus Oocytes

Objective: To characterize the functional effects of this compound on different GABA-A receptor subtypes.

General Methodology:

-

cRNA Injection: Xenopus laevis oocytes are injected with cRNAs encoding specific subunits of the GABA-A receptor (e.g., different α, β, and γ subunits) to express recombinant receptors.

-

Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are voltage-clamped using two microelectrodes.

-

GABA Application: GABA is applied to the oocyte to elicit an inward chloride current.

-

This compound Application: this compound is co-applied with GABA to determine its modulatory effect on the GABA-induced current.

-

Data Analysis: The potentiation of the GABA-gated current by this compound is measured and compared across different receptor subunit combinations.

Animal Models of Anxiety (Vogel Conflict Test)

Objective: To assess the anxiolytic-like effects of this compound in vivo.

General Methodology:

-

Water Deprivation: Rats are deprived of water for a period to motivate them to drink.

-

Training: The animals are placed in an experimental chamber and trained to drink from a spout.

-

Conflict Session: During the test session, every 20th lick is followed by a mild electric shock to the tongue, creating a conflict between the motivation to drink and the aversion to the shock.

-

Drug Administration: this compound or a vehicle is administered to the animals prior to the conflict session.

-

Data Collection: The number of shocks received is recorded as a measure of the animal's willingness to tolerate the punishment, which is interpreted as an anxiolytic-like effect. An increase in the number of shocks taken is indicative of anxiolytic activity.

Clinical Development and Discontinuation

This compound showed promise in early clinical trials for the treatment of Generalized Anxiety Disorder (GAD). However, its development was discontinued during Phase III trials due to the occurrence of liver complications in a subject, specifically icterus following transaminase elevations.

Conclusion

This compound is a pyrazolopyrimidine with a distinct chemical structure that acts as a selective modulator of GABA-A receptors. Its pharmacological profile is characterized by potent anxiolytic effects with a wider therapeutic window compared to traditional benzodiazepines, showing a separation between anxiolytic and sedative doses. While it demonstrated clinical efficacy in treating anxiety, its development was halted due to safety concerns related to hepatotoxicity. The study of this compound has nonetheless provided valuable insights into the development of anxioselective agents targeting the GABAergic system.

References

Ocinaplon: A Technical Whitepaper on its Potential as a Non-Sedating Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anxiety disorders represent a significant global health burden, and while existing treatments like benzodiazepines are effective, their clinical utility is often limited by undesirable side effects such as sedation, ataxia, and dependence.[1][2] Ocinaplon, a pyrazolo[1,5-a]-pyrimidine, has emerged as a promising anxiolytic agent that demonstrates a separation of anxiolytic effects from sedative properties.[1][3] Preclinical and clinical evidence suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, exhibiting a distinct pharmacological profile that confers anxioselectivity.[3] This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and scientific rationale for its development as a non-sedating anxiolytic.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anxiolytic effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Like benzodiazepines, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The anxiolytic action of this compound is mediated by its interaction with the benzodiazepine (BZ) binding site on the GABA-A receptor complex, as demonstrated by the blockade of its effects by the BZ antagonist flumazenil.

The key to this compound's non-sedating profile is believed to lie in its functional selectivity for different GABA-A receptor subtypes. The hypothesis is that agonism at α2 and/or α3 subunit-containing receptors primarily mediates anxiolytic effects, whereas activity at α1 subunit-containing receptors is responsible for sedation and ataxia. This compound is characterized as a low-affinity, partial agonist at GABA-A receptors. While it does not show strong binding selectivity, its functional efficacy varies across different subunit compositions. This compound demonstrates partial efficacy at α1, α2, α3, and α5-containing receptors, which may contribute to its anxioselective profile in clinical settings.

Quantitative Preclinical Data

This compound's anxioselective profile has been characterized in a variety of preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Brain Region | Radioligand | IC50 (μM) | Predominant Subunit |

| This compound | Cerebellum | [³H]flunitrazepam | 1.2 | α1-enriched |

| This compound | Cortex | [³H]flunitrazepam | 3.8 | Mixed α subunits |

Data sourced from PNAS, 2005.

Table 2: In Vivo Efficacy in Anxiolytic Models

| Model | Species | Compound | Minimum Effective Dose (MED) / ED50 (mg/kg, oral) |

| Vogel "Thirsty Rat" Conflict | Rat | This compound | 3.1 |

| Vogel "Thirsty Rat" Conflict | Rat | Diazepam | 3.1 |

| Pentylenetetrazole Convulsions | Rat | This compound | 9.6 (ED50) |

| Pentylenetetrazole Convulsions | Rat | Diazepam | 7.5 (ED50) |

Data sourced from PNAS, 2005.

Table 3: In Vivo Profile in Sedation/Ataxia Models

| Model | Species | Compound | Potency vs. Diazepam | Observation |

| Motor Activity | Rat | This compound | 5- to 10-fold less | Produced performance deficits at doses >25-fold higher than anxiolytic MED. |

| Rod-walking | Rat | This compound | 5- to 10-fold less | Disrupted performance at significantly higher doses than anxiolytic MED. |

| Inclined Screen | Rat | This compound | 5- to 10-fold less | Disrupted performance at significantly higher doses than anxiolytic MED. |

Data sourced from PNAS, 2005.

Quantitative Clinical Data

This compound has been evaluated in double-blind, placebo-controlled clinical trials for Generalized Anxiety Disorder (GAD).

Table 4: Efficacy in Patients with Generalized Anxiety Disorder (GAD)

| Study Duration | Treatment Group | N | Baseline HAM-A Score (Mean) | Mean Improvement in HAM-A Score | p-value vs. Placebo |

| 28 Days | This compound (90mg t.i.d.) | 31 | ≥20 | 14.2 | 0.009 |

| 28 Days | Placebo | 29 | ≥20 | 6.3 | - |

Data from a multicenter, double-blind, proof-of-concept trial. HAM-A: Hamilton Anxiety Scale.

Table 5: Clinical Side Effect Profile

| Study Duration | Adverse Event Type | This compound Group Incidence | Placebo Group Incidence | Statistical Significance |

| 2 Weeks | Benzodiazepine-like (sedation, dizziness) | Did not differ from placebo | Did not differ from placebo | Not Significant |

| 28 Days | Treatment-Emergent Adverse Events (TEAEs) | Not statistically different | Not statistically different | Not Significant |

Data from PNAS, 2005 and CNS Drug Reviews, 2009. A single serious adverse event (icterus) was noted in one patient with preexisting conditions, which resolved fully.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of anxiolytic compounds like this compound.

GABA-A Receptor Binding Assay

This protocol describes a method for measuring the binding of a compound to the benzodiazepine site on the GABA-A receptor complex using radioligand displacement.

Objective: To determine the affinity (IC50) of a test compound (e.g., this compound) for the GABA-A receptor benzodiazepine site.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization Buffer (e.g., 0.32 M sucrose)

-

Binding Buffer (e.g., 50 nM Tris-HCl)

-

Radioligand: [³H]flunitrazepam or [³H]flumazenil

-

Non-specific binding control: Diazepam (high concentration)

-

Test compound (this compound) at various concentrations

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 140,000 x g).

-

Wash the pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine protein concentration.

-

Binding Assay: In assay tubes, combine the prepared membranes, a fixed concentration of [³H]flunitrazepam, and either buffer (for total binding), a saturating concentration of unlabeled diazepam (for non-specific binding), or varying concentrations of this compound.

-

Incubate the tubes at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds increase exploration of the open arms.

Objective: To evaluate the anxiolytic-like effects of a test compound (e.g., this compound) in mice or rats.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).

-

Video camera and tracking software for automated recording and analysis.

Methodology:

-

Habituation: Acclimate animals to the testing room for at least 45-60 minutes before the test to reduce stress from the novel environment.

-

Drug Administration: Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined time before testing (e.g., 30-60 minutes).

-

Test Procedure: Place the animal in the center of the maze, facing a closed arm.

-

Allow the animal to explore the maze freely for a fixed period (typically 5 minutes). The session is recorded by the overhead camera.

-

Data Collection: The tracking software automatically records key parameters.

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Cleanup: Thoroughly clean the maze between animals to remove olfactory cues.

-

Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms relative to the vehicle control group. A lack of significant change in total distance traveled or total arm entries suggests the effects are not due to general hyperactivity.

The Anxioselective Hypothesis

The development of this compound is predicated on the hypothesis that the diverse effects of benzodiazepines can be functionally separated by targeting specific GABA-A receptor subtypes. This "anxioselective" hypothesis posits a dissociation between the neural substrates of anxiolysis and sedation.

This compound's profile, characterized by potent anxiolytic-like effects in preclinical models at doses significantly lower than those causing sedation or motor impairment, supports this hypothesis. Clinical data further corroborates this, where this compound demonstrated significant reductions in anxiety scores without a corresponding increase in sedative side effects compared to placebo.

Conclusion and Future Directions

The comprehensive data available for this compound strongly supports its potential as a non-sedating anxiolytic. Its mechanism as a partial agonist at multiple GABA-A receptor subtypes provides a clear pharmacological basis for its observed anxioselective profile. Preclinical studies robustly demonstrate a significant therapeutic window between the doses required for anxiolysis and those that induce sedation. This profile has been successfully translated into clinical settings, where this compound showed efficacy in treating GAD without the typical side effect burden of non-selective benzodiazepines.

While development was halted due to reversible liver enzyme elevations in Phase III trials, the clinical proof-of-concept for an anxioselective agent acting at the GABA-A receptor was established. This compound remains a critical case study for drug development professionals, illustrating that the separation of anxiolytic and sedative effects is achievable. Future research in this area should focus on developing compounds with similar or improved subtype selectivity profiles while ensuring a favorable safety and tolerability profile, particularly concerning hepatic function. The principles learned from this compound's development continue to guide the quest for safer and more effective treatments for anxiety disorders.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Analysis of Ocinaplon on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine compound that acts as a positive allosteric modulator of GABA-A receptors.[1][2] It has demonstrated anxiolytic properties with a potentially improved side-effect profile compared to classical benzodiazepines.[1][3] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound's effects on GABA-A receptors, catering to researchers in neuroscience, pharmacology, and drug development.

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[4] They are heteropentameric complexes assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor. This compound, like benzodiazepines, binds to the benzodiazepine site on GABA-A receptors, enhancing the effect of GABA. However, its distinct pharmacological profile is attributed to its differential modulation of various GABA-A receptor subtypes.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound on various recombinant rat GABA-A receptor subtypes expressed in Xenopus oocytes. This data is crucial for understanding this compound's subtype selectivity and relative efficacy.

Table 1: Potency and Efficacy of this compound on Recombinant GABA-A Receptors

| GABAA Receptor Subtype | This compound EC50 (nM) | This compound Emax (% Potentiation of GABA EC10 Response) |

| α1β2γ2S | 410 ± 60 | 1180 ± 90 |

| α2β2γ2S | 1300 ± 200 | 730 ± 70 |

| α3β2γ2S | 1100 ± 100 | 580 ± 50 |

| α5β2γ2S | 2800 ± 400 | 350 ± 40 |

| α1β2γ3 | 1100 ± 200 | 790 ± 80 |

| α2β2γ3 | 300 ± 50 | 410 ± 40 |

| α3β2γ3 | 240 ± 30 | 330 ± 30 |

| α5β2γ3 | 480 ± 70 | 180 ± 20 |

Data extracted from Lippa et al., 2005.

Table 2: Comparison of this compound and Diazepam Activity at Recombinant GABA-A Receptors

| GABAA Receptor Subtype | This compound EC50 (nM) | Diazepam EC50 (nM) | This compound Emax (% Potentiation) | Diazepam Emax (% Potentiation) | This compound Efficacy Relative to Diazepam (%) |

| α1β2γ2S | 410 ± 60 | 30 ± 5 | 1180 ± 90 | 1380 ± 120 | ~85 |

| α2β2γ2S | 1300 ± 200 | 40 ± 6 | 730 ± 70 | 1450 ± 130 | ~50 |

| α3β2γ2S | 1100 ± 100 | 60 ± 8 | 580 ± 50 | 1150 ± 100 | ~50 |

| α5β2γ2S | 2800 ± 400 | 80 ± 10 | 350 ± 40 | 1190 ± 110 | ~29 |

| α1β2γ3 | 1100 ± 200 | 120 ± 20 | 790 ± 80 | 1050 ± 90 | ~75 |

| α2β2γ3 | 300 ± 50 | 15 ± 3 | 410 ± 40 | 1080 ± 100 | ~38 |

| α3β2γ3 | 240 ± 30 | 10 ± 2 | 330 ± 30 | 990 ± 90 | ~33 |

| α5β2γ3 | 480 ± 70 | 20 ± 4 | 180 ± 20 | 730 ± 70 | ~25 |

Data extracted from Lippa et al., 2005.

Experimental Protocols

The following are detailed protocols for the electrophysiological analysis of this compound on GABA-A receptors.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes

This protocol is designed for characterizing the modulatory effects of this compound on specific GABA-A receptor subtypes expressed heterologously in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for GABA-A receptor subunits (α, β, γ)

-

Nuclease-free water

-

Collagenase Type IA

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

GABA stock solution

-

This compound stock solution (in DMSO)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrode puller

-

Glass capillaries for microelectrodes

-

3 M KCl for filling microelectrodes

-

Perfusion system

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Incubate the oocytes in Barth's solution at 18°C.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) in a 1:1:1 ratio (typically 5-50 ng total cRNA per oocyte).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Experimental Paradigm:

-

GABA Concentration-Response Curve:

-

Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to determine the EC50 of GABA for the expressed receptor subtype. Apply each concentration for 10-30 seconds followed by a washout period until the current returns to baseline.

-

-

Modulation by this compound:

-

Determine the GABA EC₁₀ concentration from the concentration-response curve. This submaximal concentration will be used to assess potentiation.

-

Apply the GABA EC₁₀ concentration until a stable current is reached.

-

Co-apply the GABA EC₁₀ concentration with increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

Pre-application of this compound for a short period (e.g., 30-60 seconds) before co-application with GABA may be necessary to reach equilibrium.

-

Ensure a sufficient washout period between applications.

-

-

-

Data Analysis:

-

Measure the peak current amplitude for each GABA and this compound concentration.

-

Normalize the responses to the maximal GABA-evoked current.

-

Fit the concentration-response data to the Hill equation to determine EC50 and Emax values.

-

Calculate the percent potentiation by this compound at each concentration relative to the current evoked by the GABA EC₁₀ alone.

-

Protocol 2: Whole-Cell Patch-Clamp Analysis in Mammalian Cells

This protocol is suitable for studying the effects of this compound on GABA-A receptors in a more native-like environment, such as in transiently or stably transfected mammalian cell lines (e.g., HEK293, CHO).

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Plasmids encoding GABA-A receptor subunits

-

Transfection reagent

-

Cell culture medium and supplements

-

External solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

-

GABA stock solution

-

This compound stock solution (in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and perfusion system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Culture and Transfection:

-

Culture the mammalian cells under standard conditions.

-

Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent. A reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Allow 24-48 hours for receptor expression.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with the transfected cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach a transfected cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Experimental Paradigm:

-

GABA Application:

-

Use a rapid solution exchange system to apply GABA to the cell.

-

Determine the GABA EC₁₀-EC₂₀ concentration as described in the TEVC protocol.

-

-

This compound Modulation:

-

Pre-apply this compound for a few seconds before co-applying it with the submaximal GABA concentration.

-

Apply a range of this compound concentrations to determine its EC50 and maximal potentiation.

-

Ensure complete washout between applications.

-

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of this compound.

-

Plot concentration-response curves and fit with the Hill equation to determine EC50 and Emax values.

-

Mandatory Visualization

The following diagrams illustrate key aspects of the electrophysiological analysis of this compound.

Caption: GABAA receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for electrophysiological analysis.

References

- 1. Selective anxiolysis produced by this compound, a GABAA receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Multicenter, Placebo‐Controlled, Double‐Blind, Randomized Study of Efficacy and Safety of this compound (DOV 273,547) in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive modulation of synaptic and extrasynaptic GABAA receptors by an antagonist of the high affinity benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ocinaplon Administration in Behavioral Pharmacology

These application notes provide detailed protocols for the administration of ocinaplon in behavioral pharmacology research. This compound is a pyrazolopyrimidine that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting an anxioselective profile.[1][2][3] It has shown efficacy in preclinical models of anxiety at doses that do not produce the sedative and motor-impairing effects commonly associated with benzodiazepines.[1][2]

Data Presentation

Table 1: this compound Efficacy in Preclinical Models

| Species | Behavioral Assay | Route of Administration | Minimum Effective Dose (MED) for Anxiolytic-like Effects | Doses Causing Sedation/Motor Impairment | Reference |

| Rat | Vogel "Conflict" Test | Oral | 3.1 mg/kg | >25-fold higher than MED | |

| Rat | Punished Responding | Oral | 3.1 mg/kg | Not specified | |

| Rat | Pentylenetetrazole-induced Convulsions | Oral | ED₅₀ = 9.6 mg/kg | Not specified | |

| Rat | Motor Activity (Decrease) | Oral | ED₅₀ = 81.7 mg/kg | ED₅₀ = 81.7 mg/kg | |

| Rat | Inclined Screen Test | Oral | ED₅₀ = 172.2 mg/kg | ED₅₀ = 172.2 mg/kg | |

| Monkey | Punished Responding | Oral | 4.0 mg/kg | Not specified | |

| Pigeon | Punished Responding | Oral | 10 mg/kg | Not specified |

Table 2: this compound in Human Clinical Trials for Generalized Anxiety Disorder (GAD)

| Study Phase | Dosing Regimen | Outcome | Reference |

| Phase II | 180-240 mg total daily dose | Statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo. | |

| Phase II | 270 mg total daily dose (for 4 weeks) | Significant separation from placebo in HAM-A scores at 1 week. | |

| Phase III | Not specified | Development discontinued due to liver complications. |

Mechanism of Action

This compound enhances the effect of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABA-A receptor. Like benzodiazepines, it binds to the benzodiazepine (BZ or ω) binding site on the GABA-A receptor complex, acting as a positive allosteric modulator. This binding increases the affinity of GABA for its receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition. The anxioselective profile of this compound is attributed to its subtype-selective modulation of GABA-A receptors.

Experimental Protocols

General Preparation of this compound for Oral Administration

For preclinical studies in rodents, this compound can be prepared for oral gavage.

-

Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% or 1% methylcellulose in sterile water. Alternatively, a solution in a small amount of a suitable solvent like DMSO, further diluted with saline or water, can be used. The final concentration of the organic solvent should be minimized and a vehicle control group should always be included in the experimental design.

-

Preparation of Suspension:

-

Weigh the required amount of this compound powder.

-

Triturate the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Prepare fresh on the day of the experiment.

-

Vogel-Type Conflict Test

This test is used to assess the anxiolytic potential of a compound by measuring its ability to increase punished responding.

-

Apparatus: An operant conditioning chamber equipped with a drinking spout and a grid floor for delivering mild electric shocks.

-

Procedure:

-

Acclimation and Training: Water-deprive rats for 24-48 hours. Train them to lick the drinking spout to receive water.

-

Testing:

-

Administer this compound (e.g., 3.1 mg/kg) or vehicle orally 60 minutes before the test.

-

Place the rat in the chamber.

-

For a set period (e.g., 5-15 minutes), every 20th lick (or other fixed ratio) is rewarded with water but also paired with a mild electric shock to the feet.

-

-

Data Analysis: The number of shocks received (or punished licks) is recorded. An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.

-

Punished Responding Test (Geller-Seifter Conflict Test)

This is another conflict procedure to evaluate anxiolytic drug action.

-

Apparatus: An operant chamber with two levers and a food dispenser. The floor is a grid capable of delivering a mild electric shock.

-

Procedure:

-

Acclimation and Training: Food-deprive the animals. Train them to press a lever for a food reward on a variable-interval schedule (unpunished component).

-

Conflict Introduction: Introduce a second component, often signaled by a light or tone, where lever presses are rewarded on a fixed-ratio schedule but are also accompanied by a mild foot shock (punished component).

-

Testing:

-

Administer this compound or vehicle orally at a set time before the session.

-

Place the animal in the chamber and run the session with both punished and unpunished components.

-

-

Data Analysis: The primary measure is the rate of responding during the punished component. An increase in the rate of punished responding in the this compound group relative to the vehicle group suggests an anxiolytic effect. The rate of unpunished responding is also measured to assess for non-specific effects on motivation or motor function.

-

Assessment of Sedative and Motor-Impairing Effects

It is crucial to assess the side-effect profile of this compound alongside its anxiolytic effects.

-

Motor Activity:

-

Place the animal in an open field or activity chamber equipped with photobeams.

-

Administer this compound or vehicle and record locomotor activity for a defined period (e.g., 30-60 minutes).

-

A significant decrease in activity compared to the vehicle group indicates sedation.

-

-

Inclined Screen Test:

-

Place the rat on a screen inclined at a 60-degree angle.

-

Administer this compound or vehicle and observe the animal's ability to remain on the screen for a set duration (e.g., 30 minutes).

-

The dose at which 50% of the animals fall off the screen (ED₅₀) is determined as a measure of muscle relaxation.

-

-

Rod Walking Test:

-

Train animals to walk on a rotating rod (rotarod).

-

Administer this compound or vehicle and measure the latency to fall from the rod.

-

A decrease in latency indicates motor impairment.

-

References

Application Notes and Protocols for Radioligand Binding Assays of Ocinaplon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocinaplon is a pyrazolopyrimidine compound that acts as a positive allosteric modulator of the GABA-A receptor, exhibiting anxiolytic properties.[1] Unlike classical benzodiazepines, this compound demonstrates a degree of subtype selectivity, which is believed to contribute to its favorable side-effect profile, with less sedation and ataxia observed at anxiolytic doses.[2][3] Radioligand binding assays are crucial in vitro tools to characterize the affinity of compounds like this compound for their target receptors. This document provides detailed application notes and protocols for performing competition binding assays to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Principle of the Assay

Radioligand competition binding assays are used to determine the binding affinity (typically expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor.[4][5] This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. In the context of this compound, a commonly used radioligand is [³H]flunitrazepam, a high-affinity benzodiazepine agonist. The assay involves incubating a source of GABA-A receptors (e.g., brain tissue homogenates or cells expressing recombinant receptors) with a fixed concentration of the radioligand and varying concentrations of this compound. By measuring the amount of radioligand bound at each concentration of this compound, an IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the reported binding affinity data for this compound at GABA-A receptors.

| Compound | Radioligand | Tissue/Cell Type | Parameter | Value (µM) | Reference |

| This compound | [³H]flunitrazepam | Rat Cerebellum | IC₅₀ | 1.2 | |

| This compound | [³H]flunitrazepam | Rat Cortex | IC₅₀ | 3.8 |

Note: The cerebellum is enriched in GABA-A receptors containing the α1 subunit, while the cortex has a more mixed population of α subunits.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for the radioligand binding assay.

Figure 1. GABA-A Receptor Signaling Pathway with this compound Modulation.

Figure 2. Experimental Workflow for this compound Radioligand Binding Assay.

Experimental Protocols

Protocol 1: [³H]flunitrazepam Competition Binding Assay using Rat Brain Membranes

This protocol is adapted from methodologies used for characterizing ligands at the benzodiazepine binding site of the GABA-A receptor.

Materials and Reagents:

-

Tissues: Whole rat brains (minus cerebellum for cortical receptors, or cerebellum for α1-enriched receptors), freshly dissected or frozen at -80°C.

-

Radioligand: [³H]flunitrazepam (specific activity ~70-90 Ci/mmol).

-

Competitor: this compound.

-

Non-specific binding control: Diazepam or Flumazenil.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-